molecular formula C19H21N7O3 B2989543 2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 923495-63-0

2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

Cat. No. B2989543
CAS RN: 923495-63-0
M. Wt: 395.423
InChI Key: WNYRBFHHFZOQCG-UHFFFAOYSA-N
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Description

The compound is a small molecule that has been studied for its potential as a Protein Kinase C Theta (PKCθ) inhibitor . PKCθ is a key regulator in the activation of T cells, and inhibiting this kinase is hypothesized to be an effective therapy for autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including triazino purines, are crucial in medicinal chemistry due to their diverse biological activities. Research has focused on synthesizing various heterocyclic frameworks that incorporate purine derivatives for potential therapeutic applications. For instance, the synthesis of [1,2,4]triazino[3,2‐f]purines has been explored through reactions involving diamino-1,3-dimethylxanthine with diketones, highlighting a methodology for constructing purine-based heterocycles with potential for further functionalization and biological application (Ueda, T., Adachi, T., Nagai, S., Sakakibara, J., & Murata, M., 1988).

Antimicrobial and Anticancer Agents

The structural motifs found in triazino purines and similar compounds have been investigated for their antimicrobial and anticancer properties. Novel heterocycles incorporating purine moieties have shown promising biological activities, including antimicrobial and analgesic effects, which are crucial for developing new therapeutic agents. For example, research on benzodifuranyl derivatives derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, suggesting the potential of these structures in drug development (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Polymer Science

Heterocyclic compounds are also significant in polymer science, where they contribute to the synthesis of novel polymeric materials with specific properties. For instance, polyamides containing uracil and adenine units have been synthesized, illustrating the integration of nucleobase-containing heterocycles into polymers for potential applications in biotechnology and material science (Hattori, M., & Kinoshita, M., 1979).

Corrosion Inhibition

Triazine derivatives and related heterocycles have been studied for their potential as corrosion inhibitors, an essential application in materials science. These compounds can form protective layers on metals, significantly reducing corrosion in acidic environments, which is vital for extending the life of metal structures and components (Singh, A., Ansari, K. R., Haque, J., Dohare, P., Lgaz, H., Salghi, R., & Quraishi, M., 2018).

Mechanism of Action

As a potential PKCθ inhibitor, this compound is believed to regulate a key step in the activation of T cells . This makes it a potential candidate for treating autoimmune diseases .

Safety and Hazards

While the compound demonstrates excellent in vitro activity, good oral pharmacokinetics, and efficacy in both an acute in vivo mechanistic model and a chronic in vivo disease model, it has been noted to have tolerability issues upon chronic dosing .

properties

IUPAC Name

2-[3,9-dimethyl-7-[(3-methylphenyl)methyl]-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-11-5-4-6-13(7-11)9-25-17(28)15-16(23(3)19(25)29)21-18-24(15)8-12(2)22-26(18)10-14(20)27/h4-7H,8-10H2,1-3H3,(H2,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYRBFHHFZOQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

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